1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one
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Overview
Description
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one is a chemical compound with the molecular formula C13H8N2O7 and a molecular weight of 304.218 g/mol This compound is known for its unique structure, which includes two nitrofuran groups attached to a penta-1,4-dien-3-one backbone
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one typically involves the reaction of 5-nitrofurfural with a suitable diene precursor under acidic or basic conditions. One common method involves the condensation of 5-nitrofurfural with a diene such as 1,4-pentadiene in the presence of a catalyst like piperidine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its cytotoxic effects on insect cell lines, such as Drosophila melanogaster (SL2) cells.
Industry: Potential use as a green biomimetic insecticide due to its cytotoxic properties.
Comparison with Similar Compounds
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: An antibiotic used to treat urinary tract infections.
Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
What sets this compound apart is its dual nitrofuran groups and its ability to induce apoptosis in insect cell lines, making it a potential candidate for green pesticide development .
Properties
CAS No. |
2152-70-7 |
---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C13H8N2O7/c16-9(1-3-10-5-7-12(21-10)14(17)18)2-4-11-6-8-13(22-11)15(19)20/h1-8H/b3-1+,4-2+ |
InChI Key |
LUWVSMYASMXSJY-ZPUQHVIOSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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